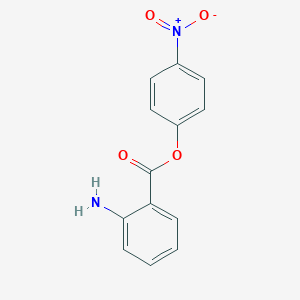

4-Nitrophenyl anthranilate

Vue d'ensemble

Description

4-Nitrophenyl anthranilate is a chemical compound that has been studied in various contexts due to its interesting properties and potential applications. It is a derivative of anthranilic acid, where a nitro group is attached to the phenyl ring, which is itself linked to the anthranilate moiety.

Synthesis Analysis

The synthesis of compounds related to 4-nitrophenyl anthranilate has been demonstrated through the use of sequential Sonogashira cross-coupling reactions. For instance, 9-(4-Aminophenylethynyl)-10-(4-nitrophenylethynyl)anthracene was synthesized with high yield by reacting 9-bromo-10-iodoanthracene with 4-nitrophenylacetylene and 4-aminophenylacetylene . This method showcases the potential for creating complex molecules that include the 4-nitrophenyl anthranilate structure through strategic coupling reactions.

Molecular Structure Analysis

The molecular structure of compounds containing the 4-nitrophenyl anthranilate unit has been elucidated through crystallography. For example, the crystal structure of ethylenediammonium 4-nitroanthranilate dihydrate reveals a three-dimensional hydrogen-bonded polymer. The structure is characterized by protonated amine groups of ethylenediamine interacting with oxygen and amine nitrogen atoms of the anthranilate anions and water molecules, forming a double-chain structure down the b axis . Similarly, dicyclohexylaminium 4-nitroanthranilate displays a three-dimensional hydrogen-bonded network polymer, where the protonated amine groups of dicyclohexylamine engage in hydrogen bonding with oxygen acceptors of the anthranilate carboxylate groups . These studies provide insight into the intricate hydrogen-bonding patterns that can arise from the 4-nitrophenyl anthranilate moiety.

Chemical Reactions Analysis

The chemical behavior of 4-nitrophenyl anthranilate derivatives can be influenced by their molecular structure. The presence of the nitro group and the anthranilate moiety allows for various interactions and reactions. For instance, the solvatochromic properties of the synthesized 9-(4-Aminophenylethynyl)-10-(4-nitrophenylethynyl)anthracene indicate that the molecule's absorption and fluorescence spectra are affected by the solvent's polarity. In less polar solvents, the fluorescence emission band appears in the green to orange region, while in polar solvents, the substance does not fluoresce . This suggests that the electronic properties of the nitro group and the anthranilate part of the molecule are sensitive to the surrounding environment, which could be exploited in sensing applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-nitrophenyl anthranilate derivatives are closely related to their molecular structure and the intermolecular interactions they can form. The crystal structures of ethylenediammonium 4-nitroanthranilate dihydrate and dicyclohexylaminium 4-nitroanthranilate demonstrate the ability of these compounds to form extensive hydrogen-bonded networks, which can significantly influence their solubility, melting points, and other physical properties . The solvatochromic behavior of related compounds also highlights the potential for these materials to be used in applications that require a response to changes in the chemical environment, such as in the development of optical materials or sensors .

Applications De Recherche Scientifique

Application 1: Indirect Radiofluorination of Biomolecules

- Summary of the Application : 4-Nitrophenyl (PNP) activated esters, including 4-Nitrophenyl anthranilate, are used for indirect radiofluorination of biomolecules. This process is crucial for the production of radiopharmaceuticals, which are used in positron emission tomography (PET), a common molecular imaging technique .

- Methods of Application : The use of 4-nitrophenyl activated esters simplifies the preparation of 18 F-labelled acylation synthons, which are used for the radiofluorination of biomolecules. This method is faster and more efficient than the commonly used multistep procedures .

- Results or Outcomes : The study demonstrated the superiority of PNP esters under direct radiofluorination conditions with favorable acylation kinetics. This method is transforming modern medicine through the use of radiopharmaceuticals that allow specific physiological processes occurring within the body to be detected at the cellular level .

Application 2: Catalytic Reduction of 4-Nitrophenol

- Summary of the Application : The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . This process is crucial for the removal of harmful substances, such as 4-NP, which are toxic, non-biodegradable, and highly persistent in the environment .

- Methods of Application : Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP . The properties required as an efficient catalyst for reduction of nitrophenols are embedded in the nanostructured materials .

- Results or Outcomes : The study demonstrated the efficiency of nanostructured materials in the catalytic reduction of 4-NP . This method is transforming environmental science through the removal of harmful substances like 4-NP .

Application 3: High Efficiency Reduction of 4-Nitrophenol

- Summary of the Application : The high efficiency reduction of 4-nitrophenol (4-NP) by a Fe(OH)3/Fe2O3@Au composite catalyst . This process is important for the degradation of toxic 4-NP into 4-aminophenol (4-AP), which has significantly lower toxicity and is an important chemical intermediate in the synthesis of pesticides, dyes, imaging agents, and drugs .

- Methods of Application : A green one-step method was used to synthesize the Fe(OH)3/Fe2O3@Au composite catalyst, in which Au was single atom-dispersed . The removal of 4-NP was catalyzed by Fe(OH)3/Fe2O3@Au .

- Results or Outcomes : The study demonstrated the high efficiency of the Fe(OH)3/Fe2O3@Au composite catalyst in the reduction of 4-NP . This method is transforming environmental chemistry through the degradation of toxic 4-NP into 4-AP .

Application 4: Synthesis of Metal Anthranilate Complexes

- Summary of the Application : Anthranilic acid, which can chelate transition metals to form complexes, is an active compound with diverse biological activities such as anti-inflammatory, antineoplastic, anti-malarial and α-glucosidase inhibitory properties . These complexes have applications as antipathogens, photoluminescent materials, corrosion inhibitors, and catalysts .

- Methods of Application : Anthranilic acid complexes of Zn (II), Bi (III), Ag (I), Fe (II), Co (II), Cu (II), Mn (II), Al, Ni (II), and Cr (III) were synthesized and characterized using various techniques . The complexes were evaluated for their catalytic activity in the reduction of 4-nitrophenol (4-NP), antibacterial activity against S. aureus, P. aeroginosa and E. coli as well as their antifungal activity against F. solani and A. niger .

- Results or Outcomes : Co (II) complex 5 and Cu (II) complex 6 showed high catalytic activity for the reduction of 4-NP to 4-aminophenol (4-AP) . Ag (I) complex 3 showed the best activity against the pathogens that were tested .

Application 5: Simple Environmentally-Friendly Reduction of 4-Nitrophenol

- Methods of Application : A simple and effective electrochemical method for the transformation of 4-nitrophenol into 4-aminophenol is proposed with virtually no undesired by-products . The influence of the pH, temperature, and applied potential have also been considered as crucial parameters in the overall optimization of the process .

- Results or Outcomes : While acidic media and high temperatures favor the clean reduction of 4-nitrophenol to 4-aminophenol, the simultaneous hydrogen evolution is pernicious for this purpose . This method provides an environmentally friendly, cost-effective and easy to recycle effective composite nanomaterials to degrade toxic 4-NP into 4-AP .

Safety And Hazards

When handling 4-Nitrophenyl anthranilate, it is recommended to wear protective gloves, clothing, and eye/face protection . Avoid breathing dust/fume/gas/mist/vapors/spray. Contaminated work clothing should not be allowed out of the workplace . If swallowed, call a poison center or doctor/physician if you feel unwell .

Orientations Futures

The catalytic reduction of 4-nitrophenol (4-NP) by nanostructured materials is a benchmark reaction that has been used to assess the activity of these materials . This reaction is considered an important step in industrial water treatment . Future research may focus on the development of more efficient catalytic nanostructured materials for this reaction .

Propriétés

IUPAC Name |

(4-nitrophenyl) 2-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c14-12-4-2-1-3-11(12)13(16)19-10-7-5-9(6-8-10)15(17)18/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFHJJPYCVMFLMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172706 | |

| Record name | 4-Nitrophenyl anthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrophenyl anthranilate | |

CAS RN |

19176-60-4 | |

| Record name | 4-Nitrophenyl anthranilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019176604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl anthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrophenyl Anthranilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{(E)-[(4-bromophenyl)imino]methyl}-N,N-dimethylaniline](/img/structure/B92863.png)